![molecular formula C14H14ClNO2S B2446294 4-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1448065-43-7](/img/structure/B2446294.png)
4-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
“4-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Scientific Research Applications
- Researchers have synthesized various indole derivatives with antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide displayed anti-inflammatory and analgesic properties .
- While specific data on this compound’s antitubercular activity are scarce, indole derivatives have been investigated for their potential in tuberculosis treatment .
- The compound’s thiophene moiety may contribute to its biological activity. Novel 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives were synthesized and evaluated for tumor cell growth inhibition .
Antiviral Activity
Anti-Inflammatory and Analgesic Activities
Antitubercular Activity
Synthetic Thiophene Derivatives
Glyburide Synthesis Intermediate
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “4-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide” and similar compounds could be subjects of future research in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiophene, a key structural component of this compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, indicating that they can induce various molecular and cellular changes .
Action Environment
The solubility of thiophene in organic solvents and its insolubility in water may suggest that the compound’s action could be influenced by the solvent environment.
properties
IUPAC Name |
4-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-13(11-6-7-19-9-11)8-16-14(17)10-2-4-12(15)5-3-10/h2-7,9,13H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMEEFSIJJPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[2-methoxy-2-(thiophen-3-YL)ethyl]benzamide |
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